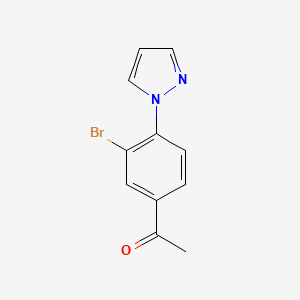

3'-Bromo-4'-(1-pyrazolyl)acetophenone

Descripción

3'-Bromo-4'-(1-pyrazolyl)acetophenone is a substituted acetophenone derivative featuring a bromine atom at the 3' position and a 1-pyrazolyl group at the 4' position of the aromatic ring. Acetophenones are versatile intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and functional group compatibility . The bromine atom enhances electrophilic substitution reactivity, while the pyrazolyl group introduces nitrogen-containing heterocyclic functionality, which is advantageous in drug design for hydrogen bonding and target binding .

Propiedades

IUPAC Name |

1-(3-bromo-4-pyrazol-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPYMNCCLIZDLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700187 | |

| Record name | 1-[3-Bromo-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-58-0 | |

| Record name | 1-[3-Bromo-4-(1H-pyrazol-1-yl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Bromo-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 3'-Bromo-4'-(1-pyrazolyl)acetophenone generally involves two key steps:

- Step 1: Introduction of the 1-pyrazolyl group at the 4' position of acetophenone.

- Step 2: Bromination at the 3' position of the phenyl ring.

Alternatively, the sequence can be reversed depending on the reactivity and stability of intermediates.

Preparation of 4'-(1-pyrazolyl)acetophenone Intermediate

The 1-pyrazolyl substituent can be introduced onto the acetophenone core by nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions.

Nucleophilic substitution: Starting from 4'-halogenated acetophenone (e.g., 4'-chloroacetophenone), reaction with pyrazole under basic conditions can substitute the halogen with the pyrazolyl group.

Transition-metal catalysis: Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) between 4'-halogenated acetophenone and pyrazole can efficiently yield 4'-(1-pyrazolyl)acetophenone.

These methods require mild to moderate temperatures (25–80 °C) and suitable solvents such as tetrahydrofuran, toluene, or dimethylformamide.

Bromination at the 3' Position

Selective bromination of the phenyl ring at the 3' position is achieved by electrophilic aromatic substitution using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).

Regioselectivity: The directing effects of the acetophenone and pyrazolyl substituents guide bromination to the 3' position.

Reaction conditions: Bromination is generally conducted at low temperatures (0–25 °C) in solvents like acetic acid or dichloromethane to control the reaction rate and avoid polybromination.

Alternative One-Pot or Stepwise Methods

Based on analogous procedures from patent CN111518041A describing preparation of substituted acetophenones with heterocyclic groups, a two-step synthesis is practical:

| Step | Reaction Description | Conditions | Yield (Approx.) |

|---|---|---|---|

| 1 | Reaction of 2-chloro-2',4'-difluoroacetophenone with heterocycle (e.g., triazole) in presence of potassium carbonate base in anhydrous solvent (e.g., tetrahydrofuran) at 10-40 °C for 5-7 hours | Molar ratio 1:1-2, base 1.5 eq., solvent THF | ~88% |

| 2 | Catalytic hydrogenation/dehalogenation with 5-10% Pd/C in ethanol under hydrogen pressure (0.2-1.5 MPa) at 40-75 °C for 2-5 hours | Pd/C 0.01-0.03 mass ratio, hydrogen 1 MPa | ~89% |

Note: While this example involves triazolyl substitution and difluoroacetophenone, the methodology is adaptable for pyrazolyl substitution and bromoacetophenone derivatives by adjusting reagents and conditions accordingly.

Detailed Reaction Parameters for Preparation

| Parameter | Description | Typical Range/Value |

|---|---|---|

| Starting materials | 4'-halogenated acetophenone and pyrazole | Molar ratio 1:1-2 |

| Base | Potassium carbonate or similar | 1.5 equivalents |

| Solvent | Anhydrous tetrahydrofuran, toluene, or DMF | Anhydrous conditions preferred |

| Reaction temperature (Step 1) | Substitution reaction | 10–40 °C |

| Reaction time (Step 1) | 5–7 hours | |

| Bromination reagent | Bromine or NBS | Stoichiometric or slight excess |

| Bromination solvent | Acetic acid, dichloromethane | Room temperature to 25 °C |

| Hydrogenation catalyst | Pd/C (5-10%) | 0.01-0.03 mass ratio |

| Hydrogen pressure (Step 2) | 0.2–1.5 MPa (preferably 1 MPa) | |

| Reaction temperature (Step 2) | 40–75 °C | |

| Reaction time (Step 2) | 2–5 hours |

Purification and Isolation

- After substitution and bromination reactions, the mixture is typically filtered to remove inorganic salts.

- Crystallization from solvents such as isopropanol or ethanol is used to purify the product.

- Drying under reduced pressure yields the final pure compound.

Research Findings and Notes

- The described methods provide high yields (typically >85%) with good regioselectivity.

- Use of anhydrous solvents and inert atmosphere (nitrogen or argon) improves reaction efficiency.

- Catalytic hydrogenation with Pd/C is effective for dehalogenation or reduction steps when required.

- Bromination must be carefully controlled to avoid overbromination or substitution at undesired positions.

Summary Table: Preparation Overview

| Step | Reagents | Conditions | Purpose | Yield (%) |

|---|---|---|---|---|

| 1 | 4'-halogenated acetophenone + pyrazole + base (K2CO3) | 10-40 °C, 5-7 h, anhydrous solvent | Introduce 1-pyrazolyl group | ~85-90 |

| 2 | Brominating agent (Br2 or NBS) | 0-25 °C, 1-3 h, acetic acid/DCM | Brominate at 3' position | ~80-90 |

| 3 | Pd/C catalyst + H2 (if needed) | 40-75 °C, 2-5 h, ethanol, 1 MPa H2 | Dehalogenation/hydrogenation | ~85-90 |

| Purification | Filtration, crystallization, drying | Room temperature | Isolate pure product | - |

The preparation of This compound involves strategic substitution of acetophenone derivatives with pyrazolyl groups followed by selective bromination at the 3' position. The methods rely on nucleophilic aromatic substitution or palladium-catalyzed coupling for pyrazolyl introduction, and controlled electrophilic aromatic substitution for bromination. Reaction conditions such as temperature, solvent choice, base equivalents, and catalyst loading are critical for optimizing yield and purity. Adaptation of protocols from related heterocyclic acetophenone syntheses, as detailed in patent CN111518041A, provides a robust framework for industrial-scale preparation with economic and operational advantages.

Análisis De Reacciones Químicas

Types of Reactions

3’-Bromo-4’-(1-pyrazolyl)acetophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as sodium hydroxide.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are typically used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted acetophenone derivatives.

Oxidation Reactions: Products include ketones and carboxylic acids.

Reduction Reactions: Products include alcohol derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 3'-Bromo-4'-(1-pyrazolyl)acetophenone

This compound is a chemical compound with applications in scientific research, primarily as a building block in synthesizing more complex organic molecules. Its molecular structure features an acetophenone core substituted with a bromo group at the 3' position and a pyrazolyl group at the 4' position. The presence of both bromo and pyrazolyl groups allows for diverse chemical reactions, making it a versatile intermediate in synthesizing complex molecules.

Chemistry

This compound serves as a crucial building block in organic synthesis. The bromo group on the acetophenone core can undergo substitution reactions with nucleophiles like amines or thiols, typically under basic conditions, leading to various substituted acetophenone derivatives. Additionally, the compound can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide. Reduction of the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride yields alcohol derivatives.

Biology

This compound is also explored for its potential biological activities, including antimicrobial and anticancer properties. The pyrazolyl group enhances binding affinity to certain biological targets, potentially leading to specific biological activities.

Medicine

Ongoing research explores the potential of this compound as a pharmaceutical intermediate.

Industry

In industry, this compound is used in developing new materials with specific properties.

Synthesis of Chalcone Derivatives

This compound can be used to synthesize chalcone derivatives, which have a wide range of biological activities . Chalcones are bioactive flavonoids with therapeutic potential . The synthesis involves treating an acetophenone derivative with a benzaldehyde derivative .

Mecanismo De Acción

The mechanism of action of 3’-Bromo-4’-(1-pyrazolyl)acetophenone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazolyl group is known to enhance binding affinity to certain biological targets, which can lead to specific biological activities. The exact pathways involved can vary depending on the specific context of its use .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs of 3'-Bromo-4'-(1-pyrazolyl)acetophenone

Key Observations :

- Halogen Substituents: Bromine at the 3' position (as in 3'-bromo-4'-fluoroacetophenone) enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions, which are critical in drug synthesis . The pyrazolyl group in the target compound introduces steric and electronic effects distinct from halogens.

- Heterocyclic Groups : Pyrazolyl-containing analogs (e.g., 4-bromo-2-(4'-chlorophenyl)-1,5-dimethylpyrazol-3-one) exhibit enhanced antibacterial activity compared to halogen-only derivatives, likely due to improved target binding via nitrogen lone pairs .

- Isoprenylated Derivatives : Compounds like acronyculatin P demonstrate cytotoxic activity against leukemia cells, suggesting that bulky substituents (e.g., isoprenyl or pyrazolyl) may enhance interactions with cellular targets .

Table 2: Reactivity Comparison of Acetophenone Derivatives

Key Findings :

- Reduction Kinetics: Simple acetophenones are reduced to secondary alcohols with moderate yields (68% for acetophenone vs. 93% for benzaldehyde), but substituents like bromine or pyrazolyl groups may slow reduction due to steric hindrance or electron withdrawal .

- Microbial Reduction: Candida and Saccharomyces species enantioselectively reduce halogenated acetophenones (e.g., 2-bromo-4-fluoroacetophenone) to chiral alcohols with >99% e.e., a process likely applicable to the target compound .

- Heterocyclic Functionalization : The pyrazolyl group enables participation in multicomponent reactions, expanding synthetic utility for drug scaffolds .

Actividad Biológica

3'-Bromo-4'-(1-pyrazolyl)acetophenone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article synthesizes the available research findings on its biological activity, including case studies, data tables, and relevant research outcomes.

Chemical Structure and Synthesis

This compound is characterized by a bromine atom at the 3' position and a pyrazole moiety at the 4' position of the acetophenone structure. The synthesis of this compound typically involves multicomponent reactions, which have been shown to yield various biologically active pyrazole derivatives.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazole derivatives, including this compound. The compound has been tested against various Gram-positive and Gram-negative bacterial strains.

| Bacterial Strain | MIC (μg/mL) | Standard Drug MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 20-25 | 4-10 (Ampicillin) |

| Escherichia coli | 20-25 | >35 (Cefazolin) |

| Bacillus subtilis | 72.8 | 2-45 (Gentamycin) |

The compound demonstrated a significant inhibition zone, comparable to standard antibiotics such as ampicillin and cefazolin, suggesting its potential as an antibacterial agent .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer activity. A study focusing on pyrazoline analogs revealed that compounds with similar structures exhibit potent inhibitory effects against HER2-positive cancer cells. This suggests that derivatives of this compound may also have significant anticancer potential.

A recent investigation into the efficacy of pyrazole derivatives against gastric cancer cells showed promising results:

| Compound | Inhibition (%) | Cell Line |

|---|---|---|

| YK-1 (pyrazoline analog) | 68 | HER2-positive gastric cancer |

| This compound | TBD | TBD |

The specific mechanisms by which these compounds exert their effects are still under investigation, but they may involve the disruption of protein-protein interactions critical for cancer cell proliferation .

Case Studies

Several studies have documented the synthesis and biological evaluation of pyrazole derivatives, including those related to this compound:

- Study on Antibacterial Efficacy : A series of pyrazole derivatives were synthesized and tested against clinical bacterial strains, revealing varying degrees of antibacterial activity. The compound exhibited MIC values comparable to established antibiotics .

- Anticancer Screening : In vitro assays demonstrated that certain pyrazole derivatives could inhibit cancer cell growth significantly. The structure-activity relationship (SAR) studies indicated that modifications to the pyrazole ring could enhance efficacy against specific cancer types .

Q & A

Q. What are the foundational synthetic routes for 3'-Bromo-4'-(1-pyrazolyl)acetophenone?

The compound can be synthesized via α-bromination of acetophenone derivatives using pyridine hydrobromide perbromide, a method validated for similar brominated ketones . A typical procedure involves reacting 4'-(1-pyrazolyl)acetophenone with brominating agents under controlled temperatures (0–25°C) in inert solvents like dichloromethane. Monitoring via TLC or GC-MS ensures reaction completion, with purification by column chromatography (hexane/ethyl acetate gradients) .

Q. How can researchers verify the purity and structural integrity of the compound post-synthesis?

Analytical techniques include:

- Gas Chromatography (GC) with flame ionization detection for purity assessment (uncertainty ±0.1 mg/L) .

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, particularly the pyrazolyl and bromine positions.

- Mass spectrometry (HRMS) for molecular ion validation. Cross-referencing with known brominated acetophenone derivatives (e.g., 3'-Bromo-4'-fluoroacetophenone, CAS 1007-15-4) aids in spectral interpretation .

Advanced Research Questions

Q. What methodologies are effective for modeling the solubility of this compound in supercritical CO₂ (scCO₂)?

The static method is recommended for solubility determination, involving equilibrium measurements at 313–343 K and 10–28 MPa . Density-based models like Chrastil () and Del Valle–Aguilera () show high accuracy (SSE <0.4%) for acetophenone analogs . For predictive thermodynamic modeling, the Peng-Robinson equation of state (PR-EOS) with Stryjek-Vera combining rules reduces error to 4.0% .

Q. How can conflicting data on bromination efficiency be resolved during synthesis optimization?

Contradictions in bromination yields often arise from solvent polarity and temperature effects. For example:

- Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution but may promote side reactions.

- Lower temperatures (0–5°C) favor mono-bromination, while higher temperatures (25–30°C) risk di-substitution. Systematic Design of Experiments (DoE) with variables like solvent, temperature, and reagent stoichiometry can identify optimal conditions .

Q. What advanced applications does this compound have in medicinal chemistry or materials science?

- Drug Discovery : The pyrazolyl group serves as a bioisostere for carboxylic acids, enabling kinase inhibition studies. Bromine enhances electrophilicity for covalent binding assays .

- Materials Science : Brominated aromatic ketones are precursors for liquid crystals and photoactive polymers. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to build π-conjugated systems .

Methodological Challenges

Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?

Q. How do substituent electronic effects influence the reactivity of the pyrazolyl group?

The electron-withdrawing bromine at the 3'-position polarizes the acetophenone carbonyl, increasing electrophilicity. Computational studies (DFT) on analogous systems show enhanced nucleophilic attack at the pyrazolyl N-2 position, critical for designing regioselective reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.